molecular formula C19H25NO2 B14132404 Phenol, 2,2'-[(methylimino)bis(methylene)]bis[4,6-dimethyl- CAS No. 3534-27-8

Phenol, 2,2'-[(methylimino)bis(methylene)]bis[4,6-dimethyl-

Katalognummer: B14132404
CAS-Nummer: 3534-27-8
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: VWILQMREXUJVOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 2,2’-[(methylimino)bis(methylene)]bis[4,6-dimethyl-] is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-[(methylimino)bis(methylene)]bis[4,6-dimethyl-] typically involves the reaction of phenolic compounds with formaldehyde and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 2,2’-[(methylimino)bis(methylene)]bis[4,6-dimethyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it into simpler phenolic compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenolic derivatives.

Wissenschaftliche Forschungsanwendungen

Phenol, 2,2’-[(methylimino)bis(methylene)]bis[4,6-dimethyl-] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.

Wirkmechanismus

The mechanism by which Phenol, 2,2’-[(methylimino)bis(methylene)]bis[4,6-dimethyl-] exerts its effects involves interactions with various molecular targets. These interactions can modulate biochemical pathways, leading to the observed biological activities. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
  • Phenol, 2,2’-methylenebis[6-tert-butyl-4-ethyl-]
  • 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)

Uniqueness

Phenol, 2,2’-[(methylimino)bis(methylene)]bis[4,6-dimethyl-] stands out due to its unique structure, which imparts specific chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

3534-27-8

Molekularformel

C19H25NO2

Molekulargewicht

299.4 g/mol

IUPAC-Name

2-[[(2-hydroxy-3,5-dimethylphenyl)methyl-methylamino]methyl]-4,6-dimethylphenol

InChI

InChI=1S/C19H25NO2/c1-12-6-14(3)18(21)16(8-12)10-20(5)11-17-9-13(2)7-15(4)19(17)22/h6-9,21-22H,10-11H2,1-5H3

InChI-Schlüssel

VWILQMREXUJVOX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)CN(C)CC2=CC(=CC(=C2O)C)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.